molecular formula C27H36N2O6 B11448349 6-Methyl 3-(2-propoxyethyl) 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

6-Methyl 3-(2-propoxyethyl) 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11448349
M. Wt: 484.6 g/mol
InChI Key: NEYCGFFNVFDSRL-UHFFFAOYSA-N
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Description

6-Methyl 3-(2-propoxyethyl) 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a molecular formula of C27H36N2O6 . This compound is characterized by its unique quinoline structure, which is often associated with various biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl 3-(2-propoxyethyl) 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of reagents, catalysts, and solvents is critical to optimize the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methyl 3-(2-propoxyethyl) 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce secondary amines .

Scientific Research Applications

6-Methyl 3-(2-propoxyethyl) 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl 3-(2-propoxyethyl) 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Methyl 3-(2-propoxyethyl) 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate stands out due to its specific quinoline structure and the presence of both dimethylamino and propoxyethyl groups.

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

484.6 g/mol

IUPAC Name

6-O-methyl 3-O-(2-propoxyethyl) 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C27H36N2O6/c1-7-12-34-13-14-35-27(32)22-17(3)28-20-15-16(2)21(26(31)33-6)25(30)24(20)23(22)18-8-10-19(11-9-18)29(4)5/h8-11,16,21,23,28H,7,12-15H2,1-6H3

InChI Key

NEYCGFFNVFDSRL-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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